1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6

LC-MS/MS GC-MS Quantitative Bioanalysis

1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile (CAS 1217114-23-2) is a deuterium-labeled analog of 1-(4-chlorophenyl)cyclobutanecarbonitrile, featuring six deuterium atoms substituted at the 2,2,3,3,4,4 positions of the cyclobutane ring. The unlabeled parent compound (CAS 28049-61-8) serves as a critical synthetic intermediate in the manufacture of sibutramine, a monoamine reuptake inhibitor formerly used in obesity treatment, and is also classified as Sibutramine Hydrochloride Impurity F.

Molecular Formula C11H10ClN
Molecular Weight 197.69 g/mol
Cat. No. B564985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6
Synonyms1-(4-Chlorophenyl)cyclobutanecarbonitrile-d6;  1-(p-Chlorophenyl)cyclobutanecarbonitrile-d6;  NSC 154613-d6
Molecular FormulaC11H10ClN
Molecular Weight197.69 g/mol
Structural Identifiers
InChIInChI=1S/C11H10ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2/i1D2,6D2,7D2
InChIKeyXQONXPWVIZZJIL-SDLFAGIYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile as a Stable Isotope-Labeled Intermediate for Sibutramine-Related Bioanalysis


1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile (CAS 1217114-23-2) is a deuterium-labeled analog of 1-(4-chlorophenyl)cyclobutanecarbonitrile, featuring six deuterium atoms substituted at the 2,2,3,3,4,4 positions of the cyclobutane ring [1]. The unlabeled parent compound (CAS 28049-61-8) serves as a critical synthetic intermediate in the manufacture of sibutramine, a monoamine reuptake inhibitor formerly used in obesity treatment, and is also classified as Sibutramine Hydrochloride Impurity F [2]. This hexadeuterated derivative is predominantly utilized as a precursor for synthesizing deuterium-labeled sibutramine and its corresponding metabolites, which are subsequently employed as stable isotope-labeled internal standards (SIL-IS) in quantitative LC-MS/MS and GC-MS/MS bioanalytical workflows .

Label Type Perdeuterated cyclobutane-d6 ring (all six cyclobutane hydrogens replaced)
Primary Role Stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis
Synthetic Utility Labeled building block for divergent synthesis of deuterated sibutramine metabolites

Technical Limitations of Non-Deuterated 1-(4-Chlorophenyl)cyclobutanecarbonitrile in Quantitative Bioanalysis


While the non-deuterated analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8), is a critical intermediate in sibutramine synthesis, its direct substitution for the deuterated variant in downstream analytical applications is fundamentally invalid . In quantitative LC-MS/MS workflows, the non-deuterated form cannot function as a stable isotope-labeled internal standard (SIL-IS) because it lacks the requisite mass shift to be chromatographically and spectrometrically resolved from the endogenous analyte [1]. Utilizing the unlabeled compound in this role would introduce substantial ion suppression or enhancement variability without a compensatory correction mechanism, compromising the accuracy, precision, and reproducibility required for validated pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology [2]. The hexadeuterated derivative provides the essential +6 Da mass differential that enables precise analyte discrimination and robust matrix effect correction.

Matrix effect Non-isotopic internal standards (e.g., 4-chloroaniline) may not co-elute with the analyte, limiting matrix effect compensation in ESI-LC-MS/MS.
Synthetic scope Terminal deuterated metabolite standards lack the reactive nitrile group, preventing divergent synthesis of multiple labeled compounds from a single precursor.
Isotopic purity Isotopic enrichment below the recommended threshold may introduce systematic bias in isotope dilution assays; verify lot-specific purity specifications.

Quantitative Evidence Guide: Performance Metrics for 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile


Mass Spectrometric Resolution: +6 Da Mass Shift Enables Analyte Discrimination

The incorporation of six deuterium atoms into the cyclobutane ring of 1-(4-chlorophenyl)cyclobutanecarbonitrile results in a monoisotopic mass increase of +6.047 Da compared to the non-deuterated analog, facilitating unambiguous mass spectrometric resolution from endogenous analyte signals [1].

Mass Shift vs. Unlabeled
Head-to-head
+6.03 Da (d6-labeled); unlabeled parent: 0 Da; non-isotopic IS: no isotopic relationship
Supports linear isotope dilution calibration and accurate matrix effect compensation.
Mass shift exceeds the ≥3 Da linearity threshold; cyclobutane label persists through MS/MS transitions.
LC-MS/MS GC-MS Quantitative Bioanalysis Internal Standard

Isotopic Enrichment: Specification of >98% Deuterium Incorporation for Quantitative Accuracy

This compound is commercially supplied with a high isotopic purity specification of >98%, ensuring that the majority of the material consists of the hexadeuterated isotopologue and minimizing interference from residual unlabeled or partially deuterated species that could compromise quantitative accuracy [1].

Isotopic Purity
Data to verify
Target: >98% enrichment; unlabeled parent: 0%; industry SIL-IS threshold: ≥98%
Meets enrichment requirement for reliable SIL-IS performance, minimizing unlabeled analyte interference.
Verify Certificate of Analysis for lot-specific isotopic purity.
Isotopic Purity SIL-IS Quantitative NMR LC-MS

Structural Confirmation: Definitive IUPAC Nomenclature and Spectroscopic Identity

The precise deuterium labeling pattern is defined by the IUPAC name 1-(4-chlorophenyl)-2,2,3,3,4,4-hexadeuteriocyclobutane-1-carbonitrile, confirming that all six deuterium atoms are covalently bound to the cyclobutane ring carbons rather than the aromatic ring or nitrile group . This contrasts with sibutramine-d6 (CAS 1216544-25-0), which bears deuterium on the N,N-dimethylamino moiety, and underscores its specific role as an intermediate for synthesizing ring-labeled derivatives .

Synthetic Utility
Reported
Labeled intermediate: divergent synthesis of ≥5 d6-metabolites; terminal standards: 0 downstream products
Cost-efficient single starting material for labeled metabolite panels in-house.
Based on published Grignard–reduction sequence; reactive nitrile group retained.
Chemical Identity IUPAC Synthesis Quality Control

Analytical Utility: Validated Use in Quantitative LC-MS/MS Bioequivalence Studies

The primary application of 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile is as a synthetic precursor to deuterated sibutramine and its metabolites, which serve as internal standards in validated LC-MS/MS methods for quantifying sibutramine in human plasma . These methods achieve lower limits of quantification (LLOQ) suitable for pharmacokinetic profiling and have been successfully deployed in 40-subject bioequivalence studies using 15 mg capsule formulations [1].

Co-Elution Profile
Class-level
Predicted ΔtR ≤1–3% vs. unlabeled analyte; structural analog IS: no co-elution
Enables matched ionization conditions for effective matrix effect compensation in LC-MS.
Chromatographic equivalence expected for perdeuterated aliphatic compounds; validate on specific column.
Bioequivalence Method Validation Pharmacokinetics LC-ESI-MS/MS

Supply Chain Specification: Typical Commercial Availability and Unit Sizing

This compound is commercially available from multiple specialty chemical suppliers in standardized research quantities, with typical catalog offerings including 10 mg and 100 mg unit sizes [1]. This availability contrasts with custom-synthesized deuterated analogs, which may require longer lead times and lack batch-to-batch consistency documentation.

1H NMR Simplification
Data to verify
Eliminates 6 cyclobutane proton signals; only aromatic p-chlorophenyl resonances remain
Simplifies qNMR purity determination and intermediate structure confirmation.
Supplier-reported NMR reference application; independent verification recommended.
Procurement Supply Chain Cost Inventory

Analytical Method Development: Essential Precursor for Impurity Profiling of Sibutramine

The non-deuterated analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a known intermediate and a potential process impurity (Sibutramine Impurity F) in the synthesis of sibutramine . The deuterated version is, therefore, an essential precursor for synthesizing the labeled impurity standard required for accurate quantification of this specific impurity in drug substance and drug product quality control assays using isotope dilution mass spectrometry .

Impurity Profiling Synthesis Process Chemistry Quality Control

High-Impact Application Scenarios for 1-(4-Chlorophenyl)cyclobutane-d6 Carbonitrile


Synthesis of Ring-Labeled Sibutramine-d6 Internal Standards for Pharmacokinetic Studies

This compound serves as the direct precursor for the synthesis of sibutramine-d6 and its metabolites specifically labeled on the cyclobutane ring . This labeling pattern is essential for pharmacokinetic and drug metabolism studies where the metabolic fate of the cyclobutane moiety is under investigation, enabling precise differentiation between the parent drug and its downstream metabolites via LC-MS/MS . The resulting labeled materials are critical internal standards for achieving the high accuracy and precision demanded in bioequivalence studies for regulatory submissions [1].

Preparation of Stable Isotope-Labeled Impurity Standards for Pharmaceutical Quality Control

Since the non-deuterated analog is classified as Sibutramine Hydrochloride Impurity F, this hexadeuterated nitrile is the required starting material for synthesizing a stable isotope-labeled version of this impurity . This labeled impurity standard is then employed in validated LC-MS/MS methods to accurately quantify the presence of this specific process-related impurity in sibutramine active pharmaceutical ingredient (API) batches and finished dosage forms, ensuring compliance with ICH Q3A/B guidelines on impurities in new drug substances and products .

Method Development and Validation in Forensic Toxicology

In forensic toxicology laboratories, the unambiguous identification and quantification of sibutramine and its metabolites in complex biological matrices (e.g., hair, urine, blood) require robust analytical methods . This compound provides the foundational synthetic route to the necessary deuterated internal standards that compensate for matrix interferences and instrument variability in GC-MS/MS and LC-MS/MS assays, leading to defensible and legally sound quantitative results . The high isotopic purity (>98%) of the starting material directly translates to greater confidence in the final analytical data [1].

Investigating Novel Synthetic Pathways and Process Optimization

For process chemists and chemical engineers involved in optimizing the synthesis of sibutramine or related cyclobutane-containing compounds, this deuterated intermediate can be used as a tracer to elucidate reaction mechanisms and quantify process yields . By spiking this labeled compound into reaction mixtures, researchers can use LC-MS to track its conversion to labeled products and by-products, providing quantitative insight into reaction kinetics, intermediate stability, and the formation of potential impurities, thereby facilitating more efficient and higher-yielding process development .

Application
Selection Property
Validation Focus
Sibutramine metabolite quantification in research matrices
Co-eluting SIL-IS with >3 Da mass separation
Matrix effect compensation, linearity and recovery validation
Divergent synthesis of labeled sibutramine metabolites
Reactive nitrile intermediate for early-stage labeling
Label retention and synthetic yield across Grignard–reduction steps
qNMR purity assessment of sibutramine intermediates
Simplified 1H NMR spectrum (perdeuterated cyclobutane)
Integration accuracy and isotopic enrichment verification
Impurity F quantification in API quality control research
Co-elution with unlabeled impurity F for HPLC-UV/MS
System suitability and method precision for impurity profiling
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